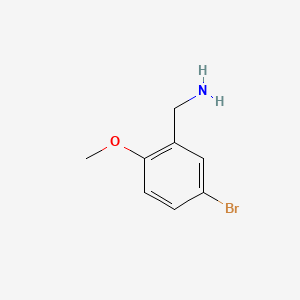

(5-Bromo-2-methoxyphenyl)methanamine

Descripción

Significance of Aryl-Substituted Methanamines in Contemporary Organic Synthesis and Medicinal Chemistry

Aryl-substituted methanamines, a class of organic compounds characterized by a benzylamine (B48309) moiety with various substituents on the aromatic ring, are of considerable importance in modern organic chemistry and drug discovery. ncert.nic.in These structures serve as versatile building blocks and key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.govinnospk.com Their utility stems from the reactivity of the amine group and the potential for diverse functionalization of the aryl ring, allowing for the construction of novel molecular frameworks.

In medicinal chemistry, the aryl-methanamine scaffold is a common feature in many biologically active compounds. nih.gov The amine group can participate in crucial hydrogen bonding and electrostatic interactions with biological targets such as receptors and enzymes. The nature and position of substituents on the aryl ring significantly influence the compound's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These factors are critical for modulating pharmacological activity, selectivity, metabolic stability, and pharmacokinetic profiles. Consequently, aryl-substituted methanamines are integral to the development of new therapeutic agents targeting a range of diseases. ontosight.aibeilstein-journals.org Synthetic examples of their application are found in drugs like the antihistamine Benadryl and the local anesthetic Novocain. ncert.nic.in

Research Trajectory and Broader Context of (5-Bromo-2-methoxyphenyl)methanamine

Within the broader class of aryl-substituted methanamines, this compound has emerged as a significant intermediate in synthetic chemistry. Its structure, featuring a bromine atom and a methoxy (B1213986) group on the phenyl ring, provides a unique combination of reactive sites for further chemical modification. The bromine atom can be readily replaced through various cross-coupling and substitution reactions, while the methoxy and methanamine groups can also be manipulated, making it a valuable precursor for creating diverse molecular architectures.

The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. It serves as an intermediate in the preparation of various compounds, including those designed as receptor-targeting agents. For instance, related structures are used as intermediates in the synthesis of SGLT2 inhibitors, a class of anti-diabetic agents. researchgate.net The specific substitution pattern of this compound makes it a strategic starting material for constructing targeted libraries of compounds for screening in drug discovery programs.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 166530-78-5 |

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 282.9±25.0 °C (Predicted) |

| Density | 1.444±0.06 g/cm3 (Predicted) |

| pKa | 8.86±0.10 (Predicted) |

This data is based on predicted values. chemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAOIEZTCKINBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652900 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166530-78-5 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methoxyphenyl Methanamine and Its Derivatives

Established Synthetic Routes to (5-Bromo-2-methoxyphenyl)methanamine

The construction of this compound hinges on two critical stages: the assembly of the core aromatic structure and the subsequent installation of the primary amine function. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

The synthesis of the target compound typically begins with a pre-functionalized methoxyphenyl ring. The primary goal is to introduce a group that can later be converted into the aminomethyl (-CH₂NH₂) moiety. Two of the most common precursors for this transformation are the corresponding benzaldehyde (B42025) (5-bromo-2-methoxybenzaldehyde) or benzonitrile (B105546) (5-bromo-2-methoxybenzonitrile).

Once the appropriate aldehyde or nitrile precursor is obtained, the final step is the introduction of the amine. Several robust and well-established reductive methods are available for this purpose.

Reductive Amination of an Aldehyde: The most direct route involves the reductive amination of 5-bromo-2-methoxybenzaldehyde (B189313). This reaction proceeds via the initial formation of an imine intermediate upon reaction with an ammonia (B1221849) source, which is then reduced in situ to the primary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd). libretexts.org

Reduction of a Nitrile: An alternative and widely used method is the reduction of 5-bromo-2-methoxybenzonitrile. The nitrile group (-C≡N) can be effectively reduced to a primary amine (-CH₂NH₂) using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with palladium on carbon (Pd/C) as a catalyst. libretexts.org This approach is particularly effective due to the relative stability of the nitrile intermediate.

The table below summarizes these key amination strategies.

| Precursor | Reagent(s) | Product |

| 5-Bromo-2-methoxybenzaldehyde | 1. Ammonia (NH₃) 2. NaBH₄ or H₂/Catalyst | This compound |

| 5-Bromo-2-methoxybenzonitrile | LiAlH₄ or H₂/Pd/C | This compound |

Preparation of Bromo-Methoxyphenyl Intermediates

The successful synthesis of the target amine is critically dependent on the efficient preparation of its key intermediates. This involves electrophilic aromatic substitution on a methoxy-substituted benzene (B151609) ring, a reaction whose outcome is governed by reagent choice and the directing effects of the substituents.

The introduction of a bromine atom onto the methoxyphenyl core is a classic example of electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for achieving high yield and selectivity.

A common starting material is guaiacol (B22219) (2-methoxyphenol). To avoid side reactions with the acidic phenolic proton, the hydroxyl group is often first protected, for example, as an acetate (B1210297) ester using acetic anhydride. google.com The subsequent bromination can be carried out using various reagents. One method employs N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). chemicalbook.com Another established technique uses molecular bromine (Br₂) with a Lewis acid catalyst, such as iron powder (Fe), which generates the electrophilic bromine species in situ. google.com After bromination, the protecting group is removed (e.g., by hydrolysis) to yield the brominated phenol, which can then be further functionalized.

The following table outlines common bromination techniques for related methoxy-aromatic compounds.

| Starting Material | Brominating Reagent(s) | Catalyst/Conditions | Product |

| 2-Methoxyphenol | N-Bromosuccinimide (NBS) | Acetonitrile, 24 hours | 5-Bromo-2-methoxyphenol chemicalbook.com |

| 2-Methoxyphenyl acetate | Bromine (Br₂) | Iron powder (Fe), DMF, 70-80°C | 4-Bromo-2-methoxyphenyl acetate google.com |

The regiochemical outcome of the bromination step is dictated by the directing effects of the substituents already present on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org

In the case of a 2-methoxyphenyl derivative like guaiacol or its protected form, there are two positions ortho to the methoxy group (positions 3 and 6) and one position para (position 5). The incoming electrophile (bromine) will be directed to these activated positions. The bromination typically occurs preferentially at the para position (position 5) relative to the methoxy group. This preference is largely due to reduced steric hindrance at the para position compared to the more crowded ortho positions. This reliable regioselectivity is fundamental to ensuring the correct isomer, 5-bromo-2-methoxybenzaldehyde or its nitrile equivalent, is produced for subsequent steps. google.comchemicalbook.com

Diversification Strategies for this compound Derivatives

This compound is not only a synthetic target but also a versatile starting material for creating libraries of new compounds. Its structure contains two key handles for chemical modification: the aryl bromide and the primary amine.

Modification at the Bromine Atom: The carbon-bromine bond serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions. The bromine atom can be replaced by various other functional groups, allowing for extensive diversification. Examples of such reactions include Suzuki coupling (to form new C-C bonds with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (to form C-N bonds).

Modification at the Amine Group: The primary amine is a nucleophilic site that can undergo a wide array of transformations. It can be alkylated to form secondary or tertiary amines, acylated with acid chlorides or anhydrides to produce amides, or used as a component in the synthesis of nitrogen-containing heterocycles. For instance, N-benzyl substitution on related phenethylamine (B48288) structures has been shown to significantly influence the properties of the resulting molecules, demonstrating a powerful strategy for generating new derivatives. nih.gov These modifications allow for the fine-tuning of the molecule's chemical characteristics.

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

This compound is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for the construction of complex molecular architectures. The presence of a reactive bromine atom, a nucleophilic aminomethyl group, and an electron-donating methoxy group provides multiple points for chemical modification. This versatility makes it a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical field for developing receptor-targeting agents.

One notable application is in the synthesis of Dapagliflozin, an anti-diabetic agent. researchgate.net The synthesis of Dapagliflozin and related SGLT2 inhibitors often involves intermediates derived from brominated phenyl derivatives, where the core structure is assembled through sequential reactions. For instance, a related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, serves as a direct precursor in one of the synthetic routes for Dapagliflozin. researchgate.net The structural elements of this compound are integral to forming the final complex structure of such therapeutic agents.

The utility of this compound as a building block is highlighted by its incorporation into various molecular scaffolds. Researchers have utilized its structure to create novel compounds with potential biological activities, such as potent cytotoxic agents. For example, derivatives have been synthesized and tested against human breast adenocarcinoma MCF7 cell lines. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using this compound or Related Precursors

| Final Product/Target Molecule Class | Precursor/Building Block | Synthetic Application |

| Dapagliflozin (Anti-diabetic agent) | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Serves as a key intermediate in the synthesis of the SGLT2 inhibitor. researchgate.net |

| Receptor-Targeting Agents | This compound | Used as a versatile starting material for creating complex pharmaceutical compounds. |

| Cytotoxic Sulphonamides | N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide derivatives | Alkylated using agents like bromoethane (B45996) to produce compounds tested for cytotoxicity. nih.gov |

Application in Coupling Reactions for Advanced Scaffolds

The aryl bromide functionality in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of advanced molecular scaffolds. The bromine atom can be readily substituted with a wide range of functional groups.

Aryl bromides are common substrates in numerous organic transformations. researchgate.netacs.org They are particularly useful in reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. While specific studies detailing the coupling reactions of this compound itself are part of ongoing research, the reactivity of aryl bromides is well-established. For instance, palladium-catalyzed reactions of aryl bromides typically begin with the oxidative addition of the Pd(0) catalyst to the aryl-bromide bond to form a Pd(II) intermediate. acs.org This intermediate then participates in subsequent steps like transmetalation (in Suzuki coupling) or migratory insertion to build more complex molecules.

The development of reliable conditions for coupling reactions involving aryl bromides has been a significant area of research. acs.org These advancements allow for the synthesis of novel compounds that might be inaccessible through other methods. For example, metallaphotoredox-catalyzed decarboxylative arylation combines photoredox and nickel catalysis to form C(sp²)–C(sp³) bonds from aryl bromides and carboxylic acids. acs.org Such methodologies could be applied to this compound to attach alkyl fragments at the bromine position, further diversifying its synthetic utility.

Table 2: Potential Coupling Reactions for this compound

| Coupling Reaction | General Reactants | Potential Product Type | Significance |

| Suzuki Coupling | Aryl or vinyl boronic acid | Biaryl or aryl-vinyl compounds | Forms new C-C bonds, crucial for many pharmaceuticals. |

| Heck Coupling | Alkene | Substituted alkene | Attaches vinyl groups to the aromatic ring. |

| Buchwald-Hartwig Amination | Amine | Aryl amine | Forms new C-N bonds, creating more complex amine derivatives. |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne | Introduces alkyne functionalities. |

Considerations for Industrial Process Scale-Up of Related Brominated Aryl Compounds

Optimization of Reaction Conditions for High Yield and Purity

Scaling up the synthesis of brominated aryl compounds from the laboratory to an industrial process requires careful optimization of reaction conditions to ensure high yield, purity, and safety. researchgate.netakjournals.com For aromatic bromination, key parameters that must be controlled include the choice of brominating agent, solvent, temperature, and catalyst.

Brominating Agent: Common reagents for electrophilic aromatic substitution include elemental bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com While Br₂ is potent, NBS is often preferred for its milder nature and selectivity, which can be crucial for complex substrates. commonorganicchemistry.comresearchgate.net The choice can significantly impact reaction outcomes and by-product profiles. For instance, using NBS in acetonitrile has been shown to be an effective method for the monobromination of activated arenes. researchgate.net

Solvent: The solvent plays a critical role in solubility, reaction rate, and stabilizing intermediates. Polar protic solvents like acetic acid can enhance the solubility of bromine and stabilize intermediates through hydrogen bonding. Aprotic solvents such as dimethylformamide (DMF) or acetonitrile are also widely used. researchgate.net In some cases, environmentally beneficial solvent systems are explored to make processes greener. researchgate.net

Temperature and Catalyst: Reaction temperature must be carefully controlled to manage reaction kinetics and prevent runaway reactions, especially in large batches. researchgate.net For less activated rings, catalysts like iron powder are often employed to facilitate the bromination with Br₂. google.com The optimization process often involves a Design of Experiments (DoE) approach to systematically investigate the impact of multiple parameters simultaneously. akjournals.com

Table 3: Parameter Optimization for Industrial Bromination

| Parameter | Options/Variables | Impact on Scale-Up |

| Brominating Agent | Br₂, N-bromosuccinimide (NBS), Tribromoisocyanuric acid | Affects selectivity, safety, and cost. NBS is often milder. commonorganicchemistry.comorganic-chemistry.org |

| Solvent | Acetic Acid, Acetonitrile (ACN), DMF, Water-Ethanol mixtures | Influences reaction rate, by-product formation, and environmental impact. researchgate.netresearchgate.net |

| Catalyst | Iron powder, Lewis acids, Iodine | Can be essential for deactivated rings; choice affects reaction efficiency and work-up. google.comorganic-chemistry.org |

| Temperature | 0°C to reflux | Critical for controlling reaction rate and selectivity; must be managed for process safety. researchgate.net |

| Stoichiometry | Molar ratio of substrate to brominating agent | Key to controlling the degree of bromination and minimizing di- or poly-brominated by-products. |

Management and Reduction of By-product Formation in Large-Scale Production

Controlling Stoichiometry: One of the most common side reactions is over-bromination, leading to di- or poly-brominated products. This is typically managed by precise control over the stoichiometry of the brominating agent, often using slightly more than one equivalent to drive the reaction to completion while minimizing the formation of multiple substitution products.

Reaction Conditions: The formation of by-products is highly dependent on reaction conditions. For example, in the presence of bromide ions, various reactive bromine species can form, potentially leading to different reaction pathways and by-products. researchgate.netnih.gov Operating under an inert atmosphere (e.g., nitrogen) can prevent the oxidation of sensitive functional groups like amines. The choice of solvent and pH can also be critical; for instance, acidic media often favor electrophilic aromatic bromination. chemrxiv.orgnih.gov

Process Technology: Modern process technologies like continuous flow chemistry offer significant advantages for managing by-product formation. acs.org Flow reactors provide superior control over reaction time, temperature, and mixing, which leads to more consistent product quality and reduced side reactions. researchgate.netakjournals.com This technology is inherently safer for handling hazardous reagents like bromine and allows for more efficient scale-up from laboratory to production. acs.orgakjournals.com After the reaction, any unreacted bromine is typically quenched with a reducing agent like sodium sulfite (B76179) to facilitate safe handling and purification. nih.gov

Mechanistic Investigations in 5 Bromo 2 Methoxyphenyl Methanamine Chemistry

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis and derivatization of (5-bromo-2-methoxyphenyl)methanamine involve a variety of reaction types. Understanding the underlying mechanisms of these transformations is paramount for controlling reaction outcomes, improving yields, and designing new synthetic strategies. This section explores specific mechanistic studies related to the compound's chemistry.

Studies on Radical Cyclization Processes

While specific studies detailing radical cyclization processes originating directly from this compound are not extensively documented in the reviewed literature, the principles of radical cyclization can be applied to understand potential transformations of this molecule. Radical cyclizations are powerful methods for constructing cyclic compounds, often proceeding with high levels of regio- and stereoselectivity.

A general mechanism for a hypothetical radical cyclization involving a derivative of this compound might proceed as follows:

Radical Generation: A radical initiator, such as AIBN (azobisisobutyronitrile) or tributyltin hydride (Bu₃SnH), would be used to generate a radical species. For instance, if the amine functionality were part of an N-allyl-2-bromopropanamide derivative, a radical could be initiated on the propanamide moiety.

Cyclization: The generated radical could then attack the aromatic ring or a suitably positioned unsaturated bond within the molecule. For example, a 5-exo cyclization is a common and often favored pathway in which a radical adds to a double bond to form a five-membered ring. mdpi.com

Propagation/Termination: The newly formed cyclic radical would then need to be quenched, for example, by abstracting a hydrogen atom from a donor molecule like Bu₃SnH, to yield the final cyclized product and regenerate the tin radical to continue the chain reaction.

The regioselectivity of such a cyclization would be governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. The electronic nature of the substituents on the aromatic ring, namely the bromine atom and the methoxy (B1213986) group, would also play a significant role in influencing the stability of any radical intermediates and the feasibility of the cyclization.

Application of Isotope Labeling in Mechanistic Analysis

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.com By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can follow the atom's path using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scripps.eduslideshare.net

Although specific isotope labeling studies on this compound are not prevalent in the available literature, a hypothetical experimental design can illustrate how this technique could be applied to understand its synthesis. For instance, to investigate the mechanism of amination in the formation of the title compound from a precursor like 5-bromo-2-methoxybenzyl bromide, one could use an isotopically labeled aminating agent.

Hypothetical Isotope Labeling Experiment:

| Objective | To determine if the amination of 5-bromo-2-methoxybenzyl bromide proceeds via a direct S N 2 mechanism or an alternative pathway. |

| Labeled Reagent | ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) |

| Unlabeled Reagent | 5-bromo-2-methoxybenzyl bromide |

| Reaction | 5-bromo-2-methoxybenzyl bromide + ¹⁵NH₃ → (5-bromo-2-methoxyphenyl)methan-¹⁵N-amine + HBr |

| Analysis | The resulting product mixture would be analyzed by mass spectrometry. |

| Expected Outcome | If the reaction proceeds via a direct nucleophilic substitution, the final product, this compound, will incorporate the ¹⁵N isotope, leading to a molecular ion peak in the mass spectrum that is one mass unit higher than the product formed with unlabeled ammonia. This would provide strong evidence for the direct incorporation of the nitrogen atom from the ammonia. |

| Further Insights | Kinetic isotope effect studies, where a C-H bond adjacent to the reaction center is replaced by a C-D bond, could also provide information about the transition state of the reaction. |

Such experiments are invaluable for distinguishing between proposed mechanistic pathways and providing definitive evidence for the connectivity of atoms in the final product. mdpi.com

Mechanistic Understanding of Bromination and Amination Reactions in the Context of the Compound

The synthesis of this compound inherently involves bromination and amination steps. The regioselectivity and efficiency of these reactions are dictated by the electronic properties of the substituents on the aromatic ring.

The starting material for the synthesis of this compound is often a derivative of 2-methoxybenzaldehyde (B41997) or 2-methoxybenzylamine. scripps.edu The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the benzylamine (B48309) group (-CH₂NH₂) is also an activating group. Conversely, a bromo substituent is a deactivating but ortho-, para-directing group.

Mechanism of Bromination:

The bromination of an activated benzene (B151609) ring, such as a methoxy-substituted one, typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. rsc.orgresearchgate.net

Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or by the electron-rich aromatic ring itself, creating a more potent electrophile (Br⁺).

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant contributions from the positions ortho and para to the activating methoxy group. researchgate.net

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The regioselectivity of the bromination is determined by the directing effects of the substituents already present on the ring. For 2-methoxybenzylamine, both the methoxy and the aminomethyl groups are ortho, para-directing. The bromine atom is introduced at the 5-position, which is para to the methoxy group and meta to the aminomethyl group, suggesting that the methoxy group's directing effect is dominant in this case.

Mechanism of Amination:

The amination step to form this compound can be achieved through various methods, with the mechanism depending on the chosen synthetic route. A common approach is the reductive amination of 5-bromo-2-methoxybenzaldehyde (B189313). researchgate.net

Reductive Amination Mechanism:

| Step | Description |

| 1. Nucleophilic Addition | Ammonia (NH₃) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-bromo-2-methoxybenzaldehyde, forming a tetrahedral intermediate. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, yielding a carbinolamine. |

| 3. Dehydration | The carbinolamine is then dehydrated to form an imine (a compound containing a carbon-nitrogen double bond). |

| 4. Reduction | The imine is subsequently reduced to the final amine product, this compound. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. researchgate.net |

Another route involves the nucleophilic substitution of a good leaving group, such as a halide, on the benzylic carbon of a suitable precursor.

Nucleophilic Substitution (SN) Mechanism:

| Reactants | 5-bromo-2-methoxybenzyl bromide + Ammonia (NH₃) |

| Mechanism | The reaction likely proceeds via an S N 2 mechanism, where the nucleophilic ammonia directly displaces the bromide ion in a single, concerted step. An S N 1 mechanism, involving the formation of a benzylic carbocation, is also possible due to the stability of the intermediate, but the use of a good nucleophile like ammonia often favors the S N 2 pathway. |

| Product | This compound |

Kinetic studies and computational analysis can help to distinguish between these potential pathways and provide a more detailed understanding of the reaction landscape. researchgate.net

Applications in Medicinal Chemistry and Biological Sciences

Strategic Role as Precursors and Building Blocks in Pharmaceutical Development

(5-Bromo-2-methoxyphenyl)methanamine is recognized as a key intermediate and building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications. The presence of the bromine atom, a methoxy (B1213986) group, and a primary amine on the phenyl ring allows for a variety of chemical modifications. The bromine atom can be replaced through substitution reactions, and the amine group is reactive, enabling the construction of larger, more intricate molecular architectures.

The specific arrangement of functional groups on this compound facilitates its use in the rational design of new drugs. Medicinal chemists leverage this structure to synthesize novel compounds aimed at specific biological targets. For instance, the core structure is found in derivatives that have been investigated for their cytotoxic properties.

Research into N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, which share a similar methoxyphenyl aniline-like core, has revealed potent cytotoxic compounds. By introducing bromine atoms and various substituents, scientists have developed derivatives that are particularly effective against human breast adenocarcinoma (MCF7) cell lines. nih.govsemanticscholar.org One such compound, with a 4-bromo-2,5-dimethoxyaniline (B3050232) structure, exhibited nanomolar antiproliferative potency by disrupting microtubule networks and inducing apoptosis, indicating that it targets tubulin. nih.govsemanticscholar.org This highlights how the bromo-methoxyphenyl moiety, a key feature of this compound, can be integral to the pharmacophore of potent anti-cancer agents.

The synthesis strategy often involves alkylation or acylation at the nitrogen atom of the amine or sulphonamide, demonstrating the versatility of this functional group in creating a library of potential drug candidates. semanticscholar.org The table below details some of the synthesized compounds from a related class, illustrating the structural diversity that can be achieved.

Table 1: Examples of Synthesized N-(methoxyphenyl)benzenesulphonamide Derivatives This table is representative of the types of modifications made to related scaffolds.

| Compound Name | Modifying Reagent | Resulting Structure |

|---|---|---|

| N-benzyl-N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | Benzyl (B1604629) chloride | The sulphonamide nitrogen is alkylated with a benzyl group. nih.gov |

| N-benzyl-N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | Benzyl chloride | The sulphonamide nitrogen is alkylated with a benzyl group on a brominated aniline. nih.gov |

| N-(3,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide | Bromoethane (B45996) | The sulphonamide nitrogen is alkylated with an ethyl group. nih.gov |

| N-(cyanomethyl)-N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | 2-chloroacetonitrile | The sulphonamide nitrogen is alkylated with a cyanomethyl group. nih.gov |

The development of proteolysis-targeting chimeras (PROTACs) represents a novel therapeutic strategy that induces the degradation of specific target proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. Amines are crucial building blocks in the synthesis of the linkers and in attaching the two key ligands.

While this compound itself is not explicitly cited in major PROTAC synthesis platforms, its primary amine functionality makes it a suitable candidate for incorporation into such systems. Multicomponent reactions are often employed to construct PROTACs, where an amine, an isocyanide, a carboxylic acid, and a carbonyl compound are combined. nih.gov In this context, a molecule like this compound could serve as the amine component, allowing for the introduction of its specific phenyl ring structure into the linker of a PROTAC. This could influence the physicochemical properties of the degrader, such as solubility and cell permeability, and potentially affect its degradation efficiency. The PROTAC technology has been successfully used to target proteins implicated in a variety of diseases, including cancer, by targeting proteins like the bromodomain and extraterminal domain (BET) family. nih.gov

Biological Activity and Pharmacological Profiles of this compound Derivatives

Derivatives synthesized from this compound and related structures have shown significant potential as inhibitors of various enzymes, underscoring the scaffold's importance in developing targeted therapies.

Human sirtuin 2 (SIRT2), a protein deacetylase, has emerged as a promising drug target for a range of diseases including cancer, neurodegenerative disorders, and infections. nih.govnih.govmdpi.com Consequently, there is substantial interest in developing potent and selective SIRT2 inhibitors.

Research has identified derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) as potent SIRT2 inhibitors. nih.govnih.gov Although not directly synthesized from this compound, these structures share the core feature of a substituted aromatic ring attached to a methanamine group. Structure-activity relationship (SAR) studies of these furan-based compounds led to the discovery of an inhibitor with an IC₅₀ value of 2.47 µM, which is significantly more potent than the reference compound AGK2 (IC₅₀ = 17.75 µM). nih.govnih.gov Molecular docking studies suggest that these inhibitors fit well into a hydrophobic pocket of the SIRT2 enzyme. nih.govnih.gov The development of such compounds illustrates a rational design approach where scaffolds containing a methanamine moiety are optimized for potent enzyme inhibition.

Table 2: SIRT2 Inhibition by (5-phenylfuran-2-yl)methanamine Derivatives

| Compound | Description | SIRT2 Inhibition (IC₅₀) |

|---|---|---|

| Compound 25 | (5-phenylfuran-2-yl)methanamine derivative with a pyridine (B92270) moiety | 2.47 µM nih.govnih.gov |

| AGK2 | Reference SIRT2 inhibitor | 17.75 µM nih.govnih.gov |

| Compound 20 | Initial hit compound with a quinolin-5-yl ureido group | 63 ± 5% inhibition at 100 µM nih.govnih.gov |

Cathepsins are proteases that play critical roles in various physiological and pathological processes. Cathepsin L is involved in numerous cellular functions, and its dysregulation is linked to several human diseases, making it an attractive drug target. mdpi.com Similarly, Cathepsin V, which is closely related to Cathepsin L, is also a therapeutic target. nih.gov

Studies have explored various classes of compounds as inhibitors for these enzymes. For example, N-arylanthranilic acid derivatives have been shown to inhibit Cathepsin V and L, with some exhibiting moderate selectivity for Cathepsin V. nih.gov Another class of inhibitors, thiosemicarbazones, have been investigated where a meta-bromo substituted aryl ring occupies a key binding pocket (the S2 site) in the active site of Cathepsin L. mdpi.com This finding is particularly relevant as it demonstrates that a bromo-substituted phenyl ring, a key feature of this compound, can be a crucial structural element for achieving potent inhibition of this enzyme class. The strategic placement of the bromine atom can directly contribute to the binding affinity and inhibitory activity of the molecule.

An Examination of this compound in Preclinical Research

The chemical scaffold this compound and its derivatives have emerged as a versatile platform in medicinal chemistry. This article explores the compound's role in the development of therapeutic agents, focusing on its modulatory effects on key enzymes, its potential as an anticancer agent, and its antimicrobial properties. The specific substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, has been shown to be a critical determinant of biological activity in various studies.

The unique electronic and steric properties conferred by the bromo and methoxy substituents on the benzylamine (B48309) core make this scaffold a subject of significant interest in drug discovery. Researchers have incorporated this moiety into a range of molecular structures to explore its therapeutic potential across different disease areas.

The this compound framework has been integral to the design of inhibitors for several key enzymatic targets implicated in human diseases.

DPP-4 is a well-established therapeutic target for type 2 diabetes, and inhibitors of this enzyme are a key class of antidiabetic drugs. nih.gov Research into novel DPP-4 inhibitors has revealed that specific substitutions on aromatic rings are crucial for potent activity. In one study, the introduction of a 4-bromo substitution on one ring of a dihydropyrimidine (B8664642) phthalimide (B116566) hybrid, combined with other structural features, markedly enhanced DPP-4 inhibition, resulting in a compound with low nanomolar potency. nih.gov Another investigation into pyrazole-based thiosemicarbazones identified a derivative featuring a 4-bromobenzylidene group as the most effective DPP-4 inhibitor in its series, with an IC₅₀ value of 1.266 nM, which was more potent than the reference drug sitagliptin. mdpi.com These findings highlight the favorable contribution of the bromo-phenyl motif to the interaction with the DPP-4 active site. nih.govmdpi.com

The therapeutic potential of this chemical scaffold extends beyond DPP-4 to other significant enzymes.

Lysyl Oxidase (LOX): The LOX family of enzymes is crucial for collagen cross-linking and is implicated in fibrosis and cancer metastasis. google.comnih.gov The search for inhibitors has explored various chemical structures, including halogenated allylamines. A patent for lysyl oxidase inhibitors listed 2-(2-methoxyphenyl)-3-bromo-allylamine as an exemplary compound, indicating that the methoxyphenyl group, in combination with a halogen, is a relevant structural feature for LOX inhibition. google.com

Dengue Virus NS5 RdRp: The Dengue virus non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) is essential for viral replication, making it a prime target for antiviral drug development. openmedicinalchemistryjournal.com In a study focused on discovering Dengue virus inhibitors, researchers synthesized a series of benzenesulfonamide (B165840) derivatives. The synthesis began with 4-Bromo-3-methoxy-toluene, a closely related precursor, to generate compounds aimed at inhibiting the viral polymerase, demonstrating the utility of the bromo-methoxy-phenyl structure in the design of potential antiviral agents. openmedicinalchemistryjournal.com

Derivatives incorporating the this compound scaffold have been evaluated for their ability to inhibit cancer cell growth and induce cell death.

Numerous studies have demonstrated the cytotoxic effects of compounds containing the bromo-methoxyphenyl moiety against a variety of cancer cell lines. A series of novel 2-((N-benzyl-5-bromo-2-methoxyphenyl)sulfonamide) glycinamide (B1583983) derivatives showed significant anti-proliferation activity against A-549 (human lung carcinoma) and A431 (human skin squamous cell carcinoma) cell lines. scholarsresearchlibrary.comresearchgate.net Similarly, a study on N-(5-methoxyphenyl)methoxybenzenesulphonamides found that compounds with a 4-bromo substitution were particularly effective, exhibiting sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon adenocarcinoma) cells, and were especially potent against the MCF7 (breast adenocarcinoma) cell line. nih.gov Another related carbothioamide derivative also managed to inhibit the proliferation of A549 cells with an IC₅₀ of 45.5 µg/mL. Current time information in Pasuruan, ID.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Class | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides (4-bromo substituted) | MCF7 | Nanomolar potency | nih.gov |

| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides (4-bromo substituted) | HeLa | Sub-micromolar cytotoxicity | nih.gov |

| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides (4-bromo substituted) | HT-29 | Sub-micromolar cytotoxicity | nih.gov |

| Carbothioamide derivative | A549 | 45.5 µg/mL | Current time information in Pasuruan, ID. |

| Sulfonamide glycinamide derivatives | A-549 | Active compared to Gefitinib | scholarsresearchlibrary.com |

| Sulfonamide glycinamide derivatives | A431 | Active compared to Gefitinib | scholarsresearchlibrary.com |

Beyond simply halting proliferation, research has delved into the mechanisms by which these compounds induce cancer cell death. A potent bromo-substituted N-(2,5-dimethoxyphenyl)benzenesulphonamide was found to trigger apoptotic cell death and induce autophagy in cancer cells. nih.gov This compound was shown to disrupt the microtubule network, leading to cell cycle arrest at the G₂/M phase, which subsequently initiated apoptosis. nih.gov In a separate study, a related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, demonstrated a protective role in neuronal cells by inhibiting oxidative stress-induced apoptosis while initiating and inducing autophagy. nih.gov These findings suggest that derivatives of this scaffold can modulate fundamental cellular pathways involved in programmed cell death and cellular recycling.

The investigation of this compound derivatives extends to their potential use against pathogenic microbes.

The benzylamine class of molecules, particularly those with halogen substitutions, has been explored for antimicrobial properties. openmedicinalchemistryjournal.comnih.gov While direct testing of this compound is not widely reported, studies on structurally related compounds provide insight into its potential. For example, substituted benzaldimine derivatives have been evaluated against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. scholarsresearchlibrary.com Some of these derivatives exhibited moderate to potent activity against both Gram-positive and Gram-negative organisms. scholarsresearchlibrary.com The antimicrobial activity of such compounds is often linked to their specific substitution patterns, suggesting that the bromo- and methoxy- groups on the phenyl ring of the title compound could contribute to a significant antibacterial profile. scholarsresearchlibrary.com

Antimicrobial Activity Studies

Assessment of Antifungal Efficacy

The benzylamine moiety is a recognized pharmacophore in a number of antifungal agents. nih.gov Research into derivatives of this compound has explored their potential to combat fungal infections. While specific minimum inhibitory concentration (MIC) data for this compound itself is not extensively published, studies on related bromo-methoxyphenyl and benzylamine derivatives provide insights into their potential antifungal activity against various pathogenic fungi. For instance, benzyl bromide derivatives have demonstrated significant activity against Candida albicans and Candida krusei. nih.gov One study reported a MIC of 0.25 mg/mL for a benzyl bromide derivative against C. albicans. nih.gov

| Compound Class | Fungal Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzyl Bromide Derivative | Candida albicans | 250 | nih.gov |

| N-substituted Maleimide Derivative | Candida albicans (Wild-type SC5314) | 1 - 4 | nih.gov |

| N-substituted Maleimide Derivative | Candida krusei (CK1) | 1 - 4 | nih.gov |

| Benzophenanthridine Alkaloid (Chelerythrine) | Yeast | 6.25 - 25 | plos.org |

| 3-Aryl-isoquinoline Derivative (9f) | Physalospora piricola (EC50) | 3.651 | nih.gov |

Investigation of Anti-inflammatory and Analgesic Effects (for related isoquinoline (B145761) alkaloid structures)

This compound serves as a precursor for the synthesis of isoquinoline alkaloids, a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. nih.govnih.gov The Bischler-Napieralski reaction is a key method for synthesizing dihydroisoquinolines from β-arylethylamides, which can then be aromatized to isoquinolines. nih.govnih.govnih.gov This synthetic pathway allows for the creation of a wide array of isoquinoline derivatives with potential therapeutic value.

Studies on synthetic isoquinoline analogs have demonstrated significant anti-inflammatory and analgesic properties. mdpi.comnih.gov For example, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed a pronounced anti-inflammatory effect, being 3.3 times more potent than the standard drug diclofenac (B195802) sodium in a formalin-induced arthritis model in rats. mdpi.com The same compound also exhibited analgesic activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid. mdpi.com

| Compound | Assay | Result (Compared to Standard) | Reference |

|---|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Formalin-induced arthritis (rat) | 3.3x more potent than Diclofenac Sodium | mdpi.com |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Analgesic test | 2x more potent than Metamizole Sodium and Acetylsalicylic Acid | mdpi.com |

| Tetrahydroisoquinoline Hybrid of Ibuprofen (H3) | Inhibition of Albumin Denaturation (IC50) | 77.38 µg/mL | mdpi.com |

| 2,6-bisbenzylidenecyclohexanone derivative (88) | Nitric Oxide Inhibition (IC50) | 4.9 µM | researchgate.net |

Structure-Activity Relationship (SAR) Investigations

Correlating Substituent Modifications with Biological Potency and Selectivity

The biological activity of compounds derived from this compound is highly dependent on the nature and position of substituents on the aromatic ring and the amine group. In the context of antifungal agents, SAR studies of benzylamine-type antimycotics have shown that modifications to the benzylamine moiety can significantly impact their efficacy. nih.gov For instance, the introduction of an extra phenyl ring in the side chain of benzylamine antimycotics can enhance their potency, particularly against Candida albicans. researchgate.net

For isoquinoline alkaloids, the type and position of substituents on the core structure are critical for their antimicrobial and anti-inflammatory activities. plos.org For example, quaternary benzophenanthridine alkaloids like chelerythrine (B190780) are more active than their corresponding hydrogenated forms. plos.org Furthermore, the presence of methoxy groups at specific positions can enhance antifungal activity. plos.org SAR studies on a series of 2-substituted N-benzyl benzimidazoles, which share some structural similarities, also highlight the importance of specific substitutions for anti-inflammatory activity. mdpi.com

Rational Design for Enhanced Pharmacological Properties

The principles of rational drug design are actively applied to the this compound scaffold to develop new therapeutic agents with improved potency and selectivity. By understanding the SAR, medicinal chemists can strategically modify the lead compound to optimize its interaction with biological targets. For example, the design of novel 3-aryl-isoquinoline derivatives based on the structures of natural isoquinoline alkaloids like sanguinarine (B192314) and berberine (B55584) has led to compounds with potent antifungal activity. nih.gov Similarly, the rational design of novel anti-inflammatory agents often involves the hybridization of known pharmacophores, such as combining a quinazoline-4(3H)-one core with a carbothioamide linker, to create molecules with enhanced activity. plos.org

Molecular Interaction and Mechanistic Pathways of Biological Action

Computational Molecular Docking and Ligand-Target Binding Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its target protein, providing insights into the molecular basis of its biological activity. For antifungal drug development, lanosterol (B1674476) 14-alpha-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi, is a common target. nih.govnih.govresearchgate.net Docking studies of various azole derivatives have been performed to understand their binding modalities with the active site of CYP51 from Candida albicans. nih.gov These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov

In the context of anti-inflammatory action, molecular docking studies have been employed to investigate the binding of isoquinoline derivatives and other related heterocyclic compounds to enzymes like cyclooxygenase (COX). The binding energy and interaction patterns can help in identifying potent and selective inhibitors. For instance, docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives have revealed their potential as inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in inflammation. plos.org

Identification of Specific Molecular Targets and Signaling Pathways

Derivatives of this compound have been investigated for their interactions with various biological targets, leading to the identification of several key proteins and signaling pathways implicated in their mechanism of action.

Tubulin Targeting and Microtubule Disruption

A significant area of research has focused on the role of bromo-methoxyphenyl derivatives as anticancer agents that target tubulin. nih.govtandfonline.com These compounds have been shown to inhibit the polymerization of microtubular proteins, identifying tubulin as a primary molecular target. nih.govtandfonline.com By binding to the colchicine (B1669291) site on tubulin, these molecules disrupt the dynamics of the microtubule network. nih.gov This interference with microtubule formation leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptotic cell death. nih.gov Docking studies further support that these compounds bind to the colchicine site, which is a hydrophobic region at the interface between α- and β-tubulin dimers. nih.gov This binding prevents the conformational changes necessary for microtubule polymerization. nih.gov

Modulation of Signaling Pathways in Cancer

Research has also elucidated the impact of related compounds on critical signaling pathways involved in cancer progression. One such compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been found to regulate the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov Specifically, it has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell invasion and metastasis, by downregulating the p38 and JNK signaling pathways. nih.gov The NF-κB pathway is another crucial target, known to control the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov

Endothelin and Serotonin (B10506) Receptor Antagonism

In the field of cardiovascular research, derivatives of this compound have been developed as potent dual antagonists for endothelin (ET) receptors, specifically the ETA and ETB subtypes. acs.org Furthermore, N-benzyl derivatives of structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, have been identified as potent partial agonists for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.gov The interaction with these receptors is influenced by the substitution pattern on the N-benzyl group, with small changes significantly affecting binding affinity. nih.gov

The table below summarizes the identified molecular targets and the associated signaling pathways for derivatives of this compound.

| Molecular Target | Signaling Pathway | Biological Effect |

| Tubulin (Colchicine Site) | Microtubule Dynamics | Disruption of microtubule network, G2/M cell cycle arrest, Apoptosis nih.govtandfonline.com |

| NF-κB, p38 MAPK, JNK | MMP-9 Expression | Inhibition of cancer cell migration and invasion nih.gov |

| Endothelin Receptors (ETA/ETB) | Endothelin Signaling | Antagonism of endothelin-mediated effects acs.org |

| Serotonin Receptors (5-HT2A/2C) | Serotonergic Signaling | Partial agonism, modulation of receptor activity nih.gov |

In Vitro Metabolic Stability Studies of Related Compounds

The metabolic stability of a compound is a critical factor in its development as a therapeutic agent. Studies on compounds structurally related to this compound have provided insights into their metabolic fate.

One such study focused on 25B-NBF [2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine], an N-benzyl derivative of a related phenethylamine (B48288). mdpi.com The in vitro metabolic stability of 25B-NBF was assessed using human hepatocytes. The findings revealed that the compound is extensively metabolized, with only 16.6% of the initial compound remaining after a 3-hour incubation period. mdpi.com The elimination half-life (t½) was determined to be 29.7 minutes. mdpi.com

The metabolism of 25B-NBF was found to be catalyzed by a range of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7. nih.gov This extensive metabolism resulted in the formation of 33 distinct metabolites through various biotransformation reactions such as hydroxylation, O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation. nih.gov The tendency for O-demethylation is a known metabolic pathway for compounds containing methoxy groups, which can lead to their inactivation. semanticscholar.org

The table below presents the key parameters from the in vitro metabolic stability study of the related compound 25B-NBF.

| Compound | System | Incubation Time | % Remaining | Half-life (t½) | Key Metabolic Pathways |

| 25B-NBF | Human Hepatocytes | 3 hours | 16.6% | 29.7 min | Hydroxylation, O-demethylation, N-debenzylation, Glucuronidation, Sulfation, Acetylation mdpi.comnih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. banglajol.inforesearchgate.net For (5-Bromo-2-methoxyphenyl)methanamine, DFT methods are used to optimize the molecular geometry and compute a range of descriptors that govern its reactivity.

The electronic properties are fundamentally described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com

Another key aspect of understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would typically show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be located around the hydrogen atoms of the amine group, highlighting potential sites for nucleophilic interaction. bohrium.comnih.gov The bromine atom can exhibit a region of positive potential known as a "sigma-hole," which allows it to participate in halogen bonding. dtic.mil

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. banglajol.info

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | A measure of the energy lowering of a molecule when it accepts electrons. semanticscholar.org |

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy shapes of the molecule.

A common technique for this is the Potential Energy Surface (PES) scan. uni-muenchen.deepfl.ch In a PES scan, a specific dihedral angle (the angle between four connected atoms) is systematically rotated in steps, and at each step, the energy of the molecule is calculated after allowing the rest of the structure to relax. researchgate.net For this compound, key rotations would be around the bond connecting the benzene (B151609) ring to the aminomethyl group (C-CH2) and the bond between the ring and the methoxy (B1213986) group (C-O). The resulting plot of energy versus dihedral angle reveals the energy barriers to rotation and identifies the lowest-energy (most stable) conformers.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. openaccesspub.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Given that structurally related bromo- and methoxy-substituted compounds have been investigated as tubulin inhibitors, tubulin could be a relevant hypothetical target for docking studies. nih.gov The colchicine (B1669291) binding site on tubulin is a well-known target for small molecules that disrupt microtubule dynamics. researchgate.netresearchgate.net

The docking process involves placing the ligand in various orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. researchgate.net The results predict the most likely binding mode and provide a score, often expressed in kcal/mol, that estimates the binding free energy. A lower score typically indicates a more favorable interaction. The analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and specific amino acid residues of the protein. nih.gov

| Parameter | Description | Example Finding for a Tubulin Inhibitor |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -7.5 to -9.0 |

| Hydrogen Bonds | Interactions between the amine group (donor) and protein residues (e.g., Asn101). tandfonline.com | Amine NH2 with Asn101 |

| Hydrophobic Interactions | The methoxy-substituted phenyl ring interacting with nonpolar protein residues. | Phenyl ring with Val, Leu, Ala residues |

| Halogen Bonds | The bromine atom interacting with an electron-rich atom (like a carbonyl oxygen) on a protein residue. | Bromine atom with Cys241 researchgate.net |

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. semanticscholar.org

In Silico Screening Methodologies and Drug-Likeness Profiling

In silico methods are widely used to evaluate the potential of a compound to become an orally bioavailable drug. This assessment, often termed "drug-likeness" profiling, uses computational filters based on the physicochemical properties of known drugs. ijpsonline.comnih.gov

One of the most well-known sets of guidelines is Lipinski's Rule of Five. drugbank.comijpab.com This rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

These properties are readily calculated from the molecular structure.

| Lipinski's Rule of Five Parameter | Value for this compound | Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 216.08 g/mol | ≤ 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | ~2.1 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (the -NH2 group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (the N and O atoms) | ≤ 10 | Yes |

| Rule Violations | 0 | ≤ 1 | Pass |

Beyond Lipinski's rule, a comprehensive in silico profile often includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. tandfonline.com These computational models predict factors such as intestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities. nih.govmdpi.com This early-stage profiling helps to identify potential liabilities and prioritize compounds for further experimental testing. researchgate.net

Future Directions and Emerging Research Perspectives

Advancements in Stereoselective and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. For derivatives of (5-Bromo-2-methoxyphenyl)methanamine, particularly those with chiral centers, the focus is increasingly on stereoselective and sustainable synthetic strategies.

Traditional chemical syntheses often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. In contrast, emerging biocatalytic approaches offer a greener alternative, utilizing enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov The asymmetric synthesis of chiral amines, a key feature in many biologically active molecules, is a prime area for the application of biocatalysis. nih.govnih.gov Enzymes such as transaminases, imine reductases, and amine dehydrogenases are being engineered and optimized to produce single enantiomer amine products with high yields and excellent enantiomeric excess. nih.govoup.com These biocatalytic methods not only enhance the sustainability of the synthesis but also provide access to chiral molecules that may be challenging to produce via conventional chemistry. biorxiv.org

The principles of green chemistry are also being applied to the synthesis of substituted benzylamines. researchgate.net This includes the use of less hazardous solvents, minimizing energy consumption, and designing processes that are inherently safer. Research into novel catalytic systems, including those based on earth-abundant metals, and the development of one-pot or tandem reactions are expected to streamline the synthesis of this compound derivatives, making their production more economically viable and environmentally friendly.

Table 1: Comparison of Synthetic Methodologies for Chiral Amines

| Feature | Traditional Chemical Synthesis | Biocatalysis | Green Chemistry Approaches |

| Stereoselectivity | Often requires chiral auxiliaries or catalysts, which can be expensive. | High stereoselectivity is often inherent to the enzyme. nih.gov | Varies depending on the specific method. |

| Reaction Conditions | Can involve harsh conditions (high temperature, pressure, extreme pH). | Typically mild conditions (near ambient temperature and pressure, neutral pH). nih.gov | Focuses on reducing energy consumption and using milder conditions. |

| Sustainability | May use stoichiometric reagents and generate significant waste. | Utilizes renewable catalysts (enzymes) and often generates less waste. nih.gov | Aims to minimize waste, use renewable feedstocks, and reduce environmental impact. researchgate.net |

| Scalability | Can be challenging and costly to scale up. | Can be highly scalable, particularly with immobilized enzymes. | Designed for improved scalability and efficiency. |

Development of Advanced Chemical Probes for Biological Systems

The unique structural features of this compound, including its bromine and methoxy (B1213986) substitutions, make it an attractive scaffold for the development of advanced chemical probes for studying biological systems. These probes are invaluable tools for visualizing and quantifying biological processes at the molecular level.

Derivatives of this compound could be functionalized to create fluorescent probes. By incorporating a fluorophore into the molecular structure, researchers can design probes that selectively bind to a specific biological target, such as a receptor or enzyme, and report on its location and activity through changes in fluorescence. nih.gov The development of fluorescent probes based on other substituted amine structures has demonstrated the feasibility of this approach for detecting metal ions and for protein labeling. nih.gov

Furthermore, the bromine atom on the phenyl ring provides a handle for the introduction of radioisotopes, enabling the development of radiolabeled probes for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The synthesis of a radiolabeled probe for the thyroid-stimulating hormone receptor, which utilized a (4-bromophenyl)methanamine intermediate, highlights the potential of bromo-substituted benzylamines in this area. mdpi.com Such probes would allow for the non-invasive in vivo imaging and quantification of their biological targets, providing crucial information for disease diagnosis and drug development.

The design of these probes will focus on optimizing their binding affinity and selectivity for the target of interest, as well as their pharmacokinetic properties to ensure they reach the target in a biological system. The versatility of the this compound scaffold allows for systematic modifications to fine-tune these properties.

Expansion into Novel Therapeutic Areas for this compound Derivatives

While the existing applications of this compound derivatives are significant, ongoing research is poised to expand their therapeutic potential into new and diverse areas. The inherent biological activity of the substituted benzylamine (B48309) moiety serves as a promising starting point for the discovery of novel drugs. oup.com

One area of active investigation is the development of antimicrobial agents . Halogenated compounds, including those containing bromine, have shown promising antimicrobial activity. nih.gov Derivatives of this compound could be explored for their efficacy against a range of pathogens, including drug-resistant bacteria and fungi. nih.govmdpi.com Research into novel benzylamine derivatives has already identified compounds with potent antifungal activity, suggesting that this scaffold is a viable starting point for new antimycotics. nih.gov

The anticancer potential of compounds containing bromo- and methoxy-phenyl groups is another exciting frontier. researchgate.netnih.gov Studies on methoxy-substituted sulfonamides have revealed potent cytotoxic effects against various cancer cell lines, with some compounds acting as tubulin inhibitors. researchgate.netnih.gov The structural features of this compound could be leveraged to design novel anticancer agents that target specific pathways involved in tumor growth and proliferation.

Furthermore, the benzylamine scaffold is a common feature in molecules targeting the central nervous system. nih.gov This opens up the possibility of developing derivatives of this compound for the treatment of neurological disorders . By modifying the structure to optimize blood-brain barrier penetration and target engagement, it may be possible to create new therapies for conditions such as neurodegenerative diseases or psychiatric disorders.

Table 2: Potential Novel Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Key Research Findings on Related Scaffolds |

| Antimicrobial | Halogenated compounds often exhibit antimicrobial properties. nih.gov | Substituted benzylamines have shown potent antifungal activity. nih.gov Benzylamino derivatives have demonstrated activity against gram-positive bacteria. mdpi.com |

| Anticancer | Bromo- and methoxy-phenyl groups are present in some cytotoxic compounds. researchgate.netnih.gov | Methoxy-substituted sulfonamides act as tubulin inhibitors with potent anticancer effects. researchgate.netnih.gov |

| Neurological Disorders | The benzylamine scaffold is a privileged structure for CNS-acting drugs. nih.gov | Nitrone derivatives with phenyl groups have shown neuroprotective effects in ischemia models. nih.gov |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound derivatives is poised to benefit significantly from these advanced computational tools. nih.govoxfordglobal.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that surpasses traditional methods. nih.gov

For the design of novel this compound derivatives, AI can be employed in several key areas. Generative models can be used to design entirely new molecules based on the core scaffold, exploring a vast chemical space to identify compounds with optimized properties. nih.gov These models can learn the underlying rules of chemical structure and activity from existing data and then generate novel structures that are predicted to have high affinity and selectivity for a specific biological target.

Predictive modeling is another powerful application of AI in this context. Machine learning models can be trained to predict the therapeutic properties of virtual compounds, such as their binding affinity to a target protein, their pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and their potential toxicity. oxfordglobal.com This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. For instance, specialized ML models are being developed to predict the activity of ligands for challenging targets like G-protein coupled receptors (GPCRs) and kinases, both of which are relevant target classes for benzylamine derivatives. nih.govnih.govnih.gov

Furthermore, AI can aid in retrosynthesis planning , helping chemists devise the most efficient and sustainable synthetic routes to the designed molecules. nih.gov By analyzing known chemical reactions, these tools can propose step-by-step synthetic pathways, accelerating the "make" phase of the drug discovery cycle. The application of these in silico methods will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the faster identification and development of next-generation therapeutic agents. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for (5-Bromo-2-methoxyphenyl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves functional group transformations on substituted phenyl rings. Key steps include:

- Bromination and methoxy group introduction : Starting from 2-methoxyphenyl precursors, bromination at position 5 is achieved using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

- Reductive amination : Conversion of nitriles or nitro groups to the primary amine using catalysts like Pd/C or LiAlH₄ in solvents such as THF or dichloromethane .

- Optimization : Reaction yields (~60–85%) depend on solvent polarity (DMF or dichloromethane preferred), temperature control, and stoichiometric ratios of reagents .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, bromine at C5) and amine proton integration .

- X-ray Crystallography : Resolves structural ambiguities, especially for hydrochloride salts, by providing bond angles and packing motifs .

- HPLC-MS : Validates purity (>95%) and detects trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability?

- Storage : Refrigerated (2–8°C) in airtight, amber vials to prevent degradation via oxidation or moisture absorption .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may deaminate the compound or displace bromine .

Q. What preliminary biological screening assays are used for this compound?

- CYP450 Inhibition : Assess interaction with cytochrome P450 isoforms (e.g., CYP1A2) using fluorogenic substrates .

- Antimicrobial Assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Q. How do substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing bromine at C5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Steric Hindrance : The methoxy group at C2 directs regioselectivity in Ullmann or Buchwald-Hartwig aminations .

Q. What strategies improve yield in large-scale synthesis?

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dehalogenation) by maintaining precise temperature/residence time .

- Catalyst Screening : Test Pd-XPhos or Ni(COD)₂ for improved turnover in amination steps .

Q. How is structure-activity relationship (SAR) studied for pharmacological potential?

- Analog Synthesis : Replace bromine with chlorine or methoxy with ethoxy to assess potency shifts .

- Molecular Docking : Simulate binding to targets like GPCRs (e.g., US28) using AutoDock Vina to prioritize analogs .

Q. What safety protocols are critical during handling?

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315/H318 hazards) .